molecular formula C23H19N3O3S2 B2722823 N-(benzo[d]thiazol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 941924-75-0

N-(benzo[d]thiazol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No. B2722823
CAS RN: 941924-75-0
M. Wt: 449.54
InChI Key: WBNXKDUQFMZKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activities

A series of derivatives similar to N-(benzo[d]thiazol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide were synthesized and characterized, demonstrating a range of biological activities. These activities include psychotropic effects, anti-inflammatory actions, cytotoxicity against cancer cell lines, and antimicrobial properties. The structural characteristics and physicochemical parameters of these compounds were correlated with their biological results, revealing specific combinations of types of activities for the synthesized compounds (Zablotskaya et al., 2013).

Anticancer and Antimicrobial Properties

Another study focused on the synthesis of bioactive molecules, including fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, which were screened for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009). This research contributes to understanding the compound's potential in treating various diseases.

Novel PI3K Inhibitors and Anticancer Agents

The compound and its related derivatives have been proposed as novel structures of PI3K inhibitors and anticancer agents. The antiproliferative activities of these compounds were evaluated against several human cancer cell lines, suggesting significant potential in inhibiting the PI3K/AKT/mTOR pathway and tumor growth (Shao et al., 2014).

Diuretic and Antihypertensive Agents

Research on quinazoline derivatives explored their pharmacological activities, revealing that some synthesized compounds exhibit excellent diuretic and antihypertensive activities. This study highlights the potential use of these compounds in managing hypertension and related cardiovascular conditions (Rahman et al., 2014).

Antipsychotic Agents

A study on heterocyclic carboxamides, similar in structure to the compound , aimed at developing potential antipsychotic agents. These analogues showed significant activity against dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating their potential as antipsychotic treatments with a reduced risk of extrapyramidal side effects (Norman et al., 1996).

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c27-23(25-19-7-10-22-21(13-19)24-15-30-22)17-5-8-20(9-6-17)31(28,29)26-12-11-16-3-1-2-4-18(16)14-26/h1-10,13,15H,11-12,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNXKDUQFMZKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)SC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.